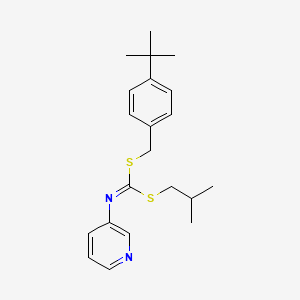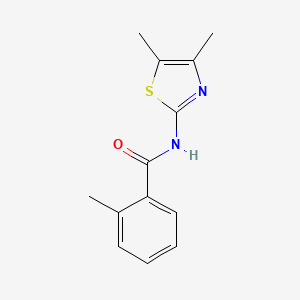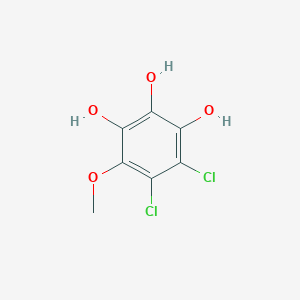
4,5-Dichloro-6-methoxybenzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-6-methoxybenzene-1,2,3-triol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and three hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methoxybenzene-1,2,3-triol typically involves the chlorination and methoxylation of a benzene derivative followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the benzene ring. Methoxylation can be achieved using methanol in the presence of a catalyst like sulfuric acid. Hydroxylation is often carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial. Solvent extraction and recrystallization are common techniques used to purify the final product.
化学反応の分析
Types of Reactions: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
4,5-Dichloro-6-methoxybenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,5-Dichloro-6-methoxybenzene-1,2,3-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
4,5-Dichloro-1,2,3-trihydroxybenzene: Lacks the methoxy group but has similar hydroxyl and chlorine substitutions.
6-Methoxy-1,2,3-trihydroxybenzene: Lacks chlorine atoms but has similar hydroxyl and methoxy substitutions.
4,5-Dichloro-6-methoxybenzene-1,2-diol: Similar structure but with one less hydroxyl group.
Uniqueness: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol is unique due to the combination of chlorine, methoxy, and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H6Cl2O4 |
|---|---|
分子量 |
225.02 g/mol |
IUPAC名 |
4,5-dichloro-6-methoxybenzene-1,2,3-triol |
InChI |
InChI=1S/C7H6Cl2O4/c1-13-7-3(9)2(8)4(10)5(11)6(7)12/h10-12H,1H3 |
InChIキー |
QCNLJJOLLBZAMO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1O)O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
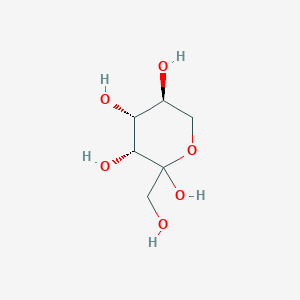
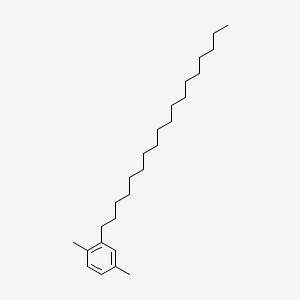
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
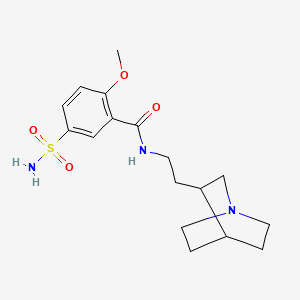
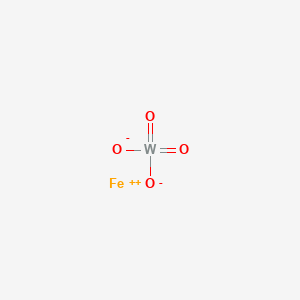
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

